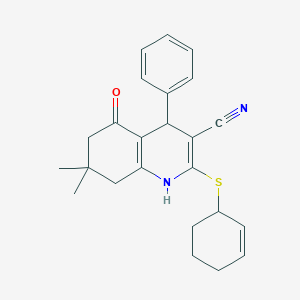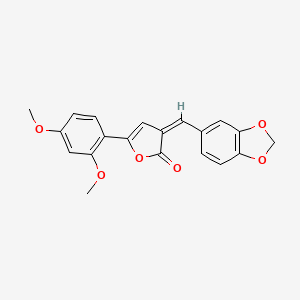
3-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, commonly known as DMHF, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DMHF is a furanone derivative that has been found to exhibit a wide range of biological and pharmacological activities, making it a promising candidate for further investigation.
作用机制
The mechanism of action of DMHF is not fully understood. However, it is believed to act through various pathways, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
DMHF has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and modulate oxidative stress. DMHF has also been found to exhibit anti-angiogenic properties, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the major advantages of DMHF is its wide range of biological and pharmacological activities, making it a promising candidate for further investigation. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on DMHF. One area of research is the development of more efficient synthesis methods for DMHF, which may increase its availability for research purposes. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in clinical settings.
合成方法
DMHF can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-methylenedioxyphenylacetic acid, followed by cyclization to form the furanone ring. The final product is obtained after purification through column chromatography.
科学研究应用
DMHF has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been its anti-inflammatory properties. DMHF has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Another area of research has been its anti-cancer properties. DMHF has been found to induce apoptosis in cancer cells and inhibit their proliferation, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-(2,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-22-14-4-5-15(17(10-14)23-2)18-9-13(20(21)26-18)7-12-3-6-16-19(8-12)25-11-24-16/h3-10H,11H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPWIISSHHBMAU-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC4=C(C=C3)OCO4)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

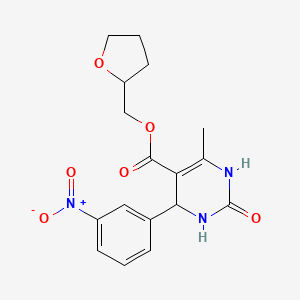
![2-amino-4-(4-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5200762.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5200769.png)
![4-[(2,4-dinitro-1-naphthyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5200782.png)
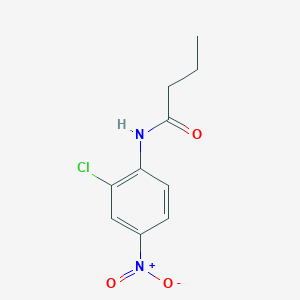
![ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5200793.png)
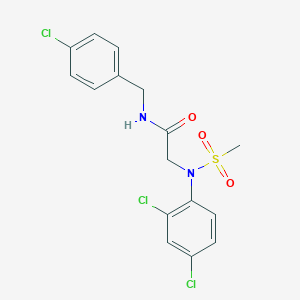
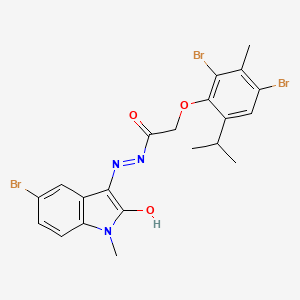


![N-(2-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5200822.png)
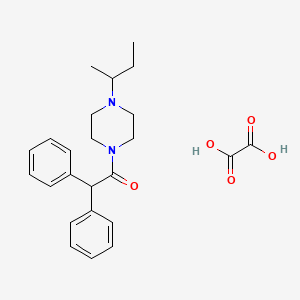
![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5200865.png)
